molecular formula C11H7F3O2S B1288137 Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 550998-55-5

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1288137
M. Wt: 260.23 g/mol
InChI Key: WONOABLALBFIRZ-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, is a chemical that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. These compounds have been studied for their various chemical properties and potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively using Et3SiH/I2 as a reducing agent, and the compound was characterized by various spectroscopic techniques . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to introduce the trifluoromethyl group at the 7-position.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is crucial for understanding their reactivity and properties. One study reported the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighting the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structure . These structural insights are valuable for predicting the behavior of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, as the presence of substituents can influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions, which can be used to further modify their structure. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates were used to generate thiophene-2,4-diols and subsequently converted to other derivatives through O-alkylation and alkaline hydrolysis . These reaction pathways could be relevant for the functionalization of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, especially in the context of synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene were found to form stable amorphous glasses, with the methyl substituent significantly affecting the glass-transition temperatures . Although this study does not directly relate to the compound , it demonstrates how substituents can impact the physical properties of benzothiophene derivatives. Similarly, the trifluoromethyl group in Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is likely to affect its physical properties, such as solubility and melting point.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis Routes : A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, including derivatives of methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, has been developed. This method highlights broad functional group tolerance, indicating versatility in chemical synthesis (Sheng, Fan, & Wu, 2014).

  • Electrochemical Reduction Studies : Research on the electrochemical behavior of various methyl benzothiophene carboxylates, including the study of reduction mechanisms and product formation, has been conducted. These findings are significant in understanding the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Structural Analysis

  • Crystal Structure Investigations : Studies on the crystal structure of methyl benzothiophene carboxylate derivatives have been conducted, providing insights into molecular configurations and stabilizing interactions, essential for understanding the physical and chemical properties of these compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Biological and Pharmacological Research

  • Potential Biological Activities : Research into the synthesis of benzothiophene derivatives, including methyl benzothiophene carboxylates, has been geared towards exploring their potential as antimicrobial and anti-inflammatory agents. This suggests possible therapeutic applications of these compounds (Narayana, Ashalatha, Raj, & Kumari, 2006).

  • Antitumor Activity Evaluation : Novel benzothiophene derivatives, including methyl benzothiophene carboxylates, have been synthesized and evaluated for their antitumor properties. This indicates the potential use of these compounds in cancer research and treatment (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).

  • Synthesis of Cytotoxic Agents : The synthesis of novel thiophene and benzothiophene derivatives, such as methyl benzothiophene carboxylates, has been focused on producing compounds with anti-proliferative activity, highlighting their potential role in the development of new cancer treatments (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOABLALBFIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594802
Record name Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS RN

550998-55-5
Record name Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 5.0 g (26.0 mmol) of 2-fluoro-3-trifluoromethylbenzaldehyde, 1.56 g (39.0 mmol) of sodium hydride (60% pure) and 3.0 g (28.6 mmol) of methyl mercaptoacetate, 5.4 g (79.7% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 5.0 g (26.0 mmol) of 2-fluoro-3-trifluoromethylbenzaldehyde, 1.56 g (39.0 mmol) of sodium hydride (60% pure) and 3.0 g (28.6 mmol) of methyl mercaptoacetate, 5.4 g (79.7% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1.10 g of 2-fluoro-3-(trifluoromethyl)benzaldehyde, 663 mg of methyl thioglycolate, 1.03 g of potassium carbonate and 15 ml of DMF was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 1.34 g of methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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